Home > Products > Screening Compounds P147208 > ETHYL 1-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
ETHYL 1-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE -

ETHYL 1-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4466540
CAS Number:
Molecular Formula: C19H24N4O6
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

DHPMs are commonly synthesized via the Biginelli reaction, a one-pot, three-component condensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or its derivatives like thiourea) []. This reaction is typically catalyzed by an acid, with numerous modifications and improvements reported in the literature utilizing various catalysts and conditions to enhance yields and selectivity [, , ].

For example, some researchers have explored:* Microwave-assisted synthesis: This method accelerates the reaction rate and often leads to higher yields [, , ].* Ultrasound irradiation: This approach promotes efficient mixing and can also lead to improved yields [, ].* Heterogeneous catalysts: These catalysts, such as nano-ZrO2 [] and WO3/ZrO2 [], offer advantages like reusability and ease of separation from the reaction mixture.* Ionic liquids: These liquids can act as both solvents and catalysts, leading to milder reaction conditions and enhanced yields [, ].

Molecular Structure Analysis

The molecular structure of DHPMs has been extensively studied using various spectroscopic techniques like:* X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions [, , , , , , , , , , , , ]. These studies often reveal important structural features like: * Conformation of the dihydropyrimidine ring: This ring usually adopts a flattened boat or half-chair conformation. * Orientation of substituents: The relative orientation of substituents on the pyrimidine ring can influence the compound's properties and reactivity. * Hydrogen bonding patterns: DHPMs frequently exhibit intermolecular hydrogen bonding, particularly involving the NH groups and carbonyl oxygens, which contributes to their crystal packing arrangements.* Nuclear magnetic resonance (NMR) spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and chemical environment [, , , , , , ].* Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, particularly the characteristic absorptions of carbonyl (C=O) and amine (N-H) groups [, , , , ].

Mechanism of Action

While the mechanism of action of ethyl 1-methyl-6-(morpholin-4-ylmethyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has not been specifically elucidated, research suggests that DHPMs can interact with various biological targets, including enzymes and receptors []. Some proposed mechanisms include:

  • Antioxidant activity: Certain DHPMs have demonstrated antioxidant properties, which may contribute to their beneficial effects [, ].
Physical and Chemical Properties Analysis
  • Melting point analysis: This basic technique provides information about the compound's purity and thermal stability [, , ].
  • Solubility studies: Understanding a compound's solubility in different solvents is crucial for its formulation and potential applications [].
Applications
  • Antimicrobial agents: Many DHPMs have demonstrated promising antibacterial and antifungal properties [, , , , , , , ]. These compounds can potentially target various microbial pathways, including cell wall synthesis, DNA replication, or protein synthesis.
  • Anticancer agents: Some DHPMs have exhibited antitumor activity against various cancer cell lines [, , ]. Their mechanisms of action may involve inducing apoptosis, inhibiting cell proliferation, or interfering with angiogenesis.
  • Anti-inflammatory agents: Certain DHPMs possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders [].
  • Calcium channel blockers: DHPMs have been investigated for their potential as calcium channel blockers, which could have implications for treating cardiovascular diseases [].
  • Insecticides: Some DHPM derivatives have demonstrated insecticidal activity, offering potential alternatives to conventional pesticides [].

Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC)

Compound Description: TFPPC is a dihydropyrimidine derivative investigated for its potential antibacterial properties. DFT simulations and docking studies suggest it exhibits greater efficacy against Staphylococcus aureus compared to Bacillus subtilis. []

Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This dihydropyrimidine compound, synthesized using a Biginelli reaction, exhibits solvatomorphism. [] The anhydrous form crystallizes in the monoclinic space group C2/c, while solvates with carbon tetrachloride and ethyl acetate were also identified.

Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

Compound Description: This series of dihydropyrimidines was synthesized using microwave-assisted synthesis and evaluated for their anticancer potential using MTT assays, enzymatic assays, and molecular modeling. []

Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

Compound Description: LaSOM® 293, synthesized via a Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition, represents a dihydropyrimidine with a complex substituent at the 4-position. []

Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DFOC)

Compound Description: DFOC, a novel dihydropyrimidine derivative, was synthesized and characterized using various spectroscopic techniques. DFT calculations provided insights into its vibrational frequencies, optimized geometry, and electronic properties. []

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, structurally characterized by X-ray crystallography, features a thioxo group at the 2-position of the dihydropyrimidine ring. []

Compound Description: These dihydropyrimidine derivatives, synthesized using an ultrasound-assisted Vilsmeier-Haack reaction, exhibited notable antiplatelet and moderate anticardiac activities. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, structurally characterized by X-ray crystallography, exhibits a tetrazole ring linked to the phenyl group at the 4-position of the dihydropyrimidine ring. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, structurally characterized by X-ray crystallography, features a difluorophenyl group at the 4-position of the dihydropyrimidine ring. []

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This dihydropyrimidine derivative exists as a triclinic polymorph. [] The crystal structure reveals a screw-boat conformation of the dihydropyrimidine ring, with the furan ring positioned axially.

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate

Compound Description: Crystallographic analysis reveals a flattened boat conformation of the dihydropyrimidine ring in this compound. [] The crystal structure is stabilized by O—H⋯O and N—H⋯O hydrogen bonding involving the water molecule and the organic functionalities.

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is structurally similar to ethyl 1-methyl-6-(morpholin-4-ylmethyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibiting the same core structure. [] It forms a zigzag chain structure in the crystal lattice due to N—H⋯O hydrogen bonds.

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: Structural analysis reveals a flattened boat conformation for the dihydropyrimidine ring in this compound. [] The molecule is stabilized by intramolecular C—H⋯O interactions and forms centrosymmetric dimers through N—H⋯O hydrogen bonds.

Ethyl 4-(4,5-dimethoxy-2-nitrophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound exhibits a screw boat conformation of the pyrimidine ring and features a thioxo group at the 2-position. [] The crystal structure reveals centrosymmetric dimers formed through N—H⋯S hydrogen bonds.

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ECM3CTC)

Compound Description: ECM3CTC is a dihydropyrimidine derivative characterized using various spectroscopic methods and computational analysis. DFT calculations provided insights into its molecular structure, vibrational frequencies, and electronic properties. []

Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The dihydropyrimidine ring in this compound adopts an envelope conformation. [] An intramolecular C—H⋯O hydrogen bond stabilizes the molecular conformation, and intermolecular N—H⋯O hydrogen bonds link pairs of molecules into centrosymmetric dimers.

Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound exhibits an envelope conformation of the dihydropyrimidine ring. [] Intermolecular N—H⋯O and C—H⋯O hydrogen bonds link the molecules, creating a ribbon-like structure along the b axis.

Ethyl/Methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: These dihydropyrimidines were synthesized using a green and efficient one-pot three-component condensation reaction catalyzed by a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, structurally characterized by X-ray crystallography, features a thioxo group at the 2-position of the dihydropyrimidine ring. [] The crystal structure reveals four independent molecules in the asymmetric unit, with intermolecular N—H⋯S hydrogen bonds contributing to the packing.

6-methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

Compound Description: These novel Biginelli dihydropyrimidines were synthesized and screened for antimicrobial, antifungal, and antimalarial activities. [] Their structures were confirmed using spectroscopic techniques.

Ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1, 2, 3, 4-tetrahydropyridimidine-5-carboxylate derivatives

Compound Description: The density, viscosity, and ultrasonic properties of these substituted pyrimidine derivatives were studied in ethanolic solutions. [] The variations in these properties were analyzed to understand the molecular interactions within these solutions.

Ethyl [6-methyl-2-methoxy-3-(substituted phenylethanone)-4-(substituted phenyl)]-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: Fifteen new ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(Substituted phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates were synthesized and screened for their antimicrobial and antitubercular activities. []

Compound Description: This compound serves as a precursor in the synthesis of various carbamate and carbamide derivatives, which are evaluated for their calcium channel blocking activity. []

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This novel compound was synthesized and exhibited significant in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, exceeding the potency of Cisplatin. []

Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1)

Compound Description: This compound serves as a starting material for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. []

Ethyl 3-acetamido-4-aryl-6-methyl-2-oxo-3,4-dihydropyran-5-carboxylates

Compound Description: Two diastereomers of these compounds were synthesized with high diastereoselectivities. [] They were characterized using spectroscopic techniques and X-ray crystallography.

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of methoxy and cyano derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. []

Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6)

Compound Description: This compound is a key intermediate in the synthesis of Mannich base derivatives that were tested for antimicrobial activity. []

5-Acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones

Compound Description: These compounds are key intermediates in the synthesis of 7-membered analogues of Biginelli compounds, specifically alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. []

5-[7-aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives

Compound Description: These dihydropyrimidine derivatives, incorporating an oxadiazole ring, were synthesized and evaluated for their antioxidant activity. []

Ethyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d)

Compound Description: This dihydropyrimidine derivative, synthesized using a nano-ZrO2-catalyzed Biginelli reaction, exhibited promising activity against breast cancer cells (MCF-7) with an IC50 of 11.8 μM. []

Ethyl 4-(3′-methoxy-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e)

Compound Description: Synthesized via a nano-ZrO2-catalyzed Biginelli reaction, this dihydropyrimidine derivative demonstrated activity against breast cancer cells (MCF-7) with an IC50 of 15.8 μM. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of various pyrido[4,3-d]pyrimidine, thiazolo[3,4-c]pyrimidine, and pyrimido[4,5-d]pyridazine derivatives. []

Ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This organic molecule has been synthesized and characterized using various spectroscopic techniques and DFT calculations to understand its molecular structure and nonlinear optical properties. []

Properties

Product Name

ETHYL 1-METHYL-6-[(MORPHOLIN-4-YL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

IUPAC Name

ethyl 3-methyl-4-(morpholin-4-ylmethyl)-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H24N4O6/c1-3-29-18(24)16-15(12-22-7-9-28-10-8-22)21(2)19(25)20-17(16)13-5-4-6-14(11-13)23(26)27/h4-6,11,17H,3,7-10,12H2,1-2H3,(H,20,25)

InChI Key

VGFSOSARHVRUIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)CN3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.